molecular formula C26H56NO6P B15285166 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine

1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine

Cat. No.: B15285166
M. Wt: 509.7 g/mol
InChI Key: LPHUUVMLQFHHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine is an ether-linked phospholipid characterized by a 1-O-hexadecyl (C16:0) chain at the sn-1 position and an ethyl group at the sn-2 position. This structural configuration distinguishes it from natural phospholipids, which typically feature ester bonds at both positions. The ethyl substituent at sn-2 confers enhanced metabolic stability compared to acyl-linked counterparts, making it a candidate for therapeutic applications where hydrolysis resistance is critical .

Properties

Molecular Formula

C26H56NO6P

Molecular Weight

509.7 g/mol

IUPAC Name

(2-ethoxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3

InChI Key

LPHUUVMLQFHHQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine typically involves the alkylation of glycerol derivatives. One common method includes the reaction of hexadecyl bromide with glycerol in the presence of a base to form the ether linkage at the sn-1 position. The sn-2 position is then esterified with ethyl groups using ethyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the ether or ester linkages, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions typically target the ester bond, converting it into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group at the sn-2 position with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phosphocholine derivatives.

Scientific Research Applications

1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.

    Biology: The compound plays a role in cell signaling pathways and is used to investigate membrane dynamics.

    Medicine: It is studied for its potential therapeutic effects in treating inflammatory diseases and as a biomarker for certain conditions.

    Industry: The compound is used in the formulation of liposomes and other lipid-based delivery systems.

Mechanism of Action

The mechanism of action of 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine involves its interaction with specific receptors on cell membranes. It binds to platelet-activating factor (PAF) receptors, which are part of the G-protein-coupled receptor family. This binding triggers a cascade of intracellular signaling pathways, leading to various cellular responses such as inflammation and immune modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of ether-linked phospholipids is highly dependent on the alkyl chain length at sn-1 and the substituent at sn-2. Below is a comparative analysis of key analogues:

Compound Name sn-1 Substituent sn-2 Substituent Key Biological Activities References
1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine Hexadecyl (C16:0) Ethyl Hypothesized intermediate metabolic stability; potential antitumor activity (inferred)
PAF (1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) Hexadecyl (C16:0) Acetyl (C2:0) Potent platelet activation (EC₅₀ ~10⁻¹⁰ M); pro-inflammatory mediator
ET-18-OCH₃ (Edelfosine) Octadecyl (C18:0) Methyl Anticancer activity; liposomal formulation reduces toxicity (MTD: 200 mg/kg vs. 25 mg/kg free)
1-O-Stearyl-2-lyso-sn-glycero-3-phosphocholine Stearyl (C18:0) Hydroxyl (-OH) Lysophospholipid; inhibits phosphatidylcholine synthesis, accumulates cytotoxic lyso-PLs
1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine Hexadecyl (C16:0) Arachidonoyl (C20:4) Precursor to PAF; releases arachidonate upon stimulation, driving eicosanoid production

Key Observations:

  • Substituent Chain Length and Activity: Short sn-2 substituents (e.g., acetyl in PAF) maximize receptor binding and biological potency, while longer chains (e.g., stearoyl) reduce or abolish activity . The ethyl group in the target compound may offer a balance between stability and moderate receptor engagement.
  • Alkyl Chain Length at sn-1: Hexadecyl (C16:0) and octadecyl (C18:0) chains are common in therapeutic ether lipids. Longer chains (e.g., C18:0 in ET-18-OCH₃) enhance membrane integration but may require formulation (e.g., liposomes) to mitigate toxicity .

Metabolic and Signaling Pathways

  • PAF Analogues: PAF (2-acetyl) binds to high-affinity receptors on polymorphonuclear leukocytes (PMNs) (KD = 0.11 nM), triggering Ca²⁺ flux, degranulation, and arachidonate release .
  • Anticancer Mechanisms: Alkyl-lysophospholipids like ET-18-OCH₃ disrupt phosphatidylcholine metabolism, leading to cytotoxic lysophospholipid accumulation. The ethyl variant may exhibit similar antimetabolite effects but with altered pharmacokinetics due to increased resistance to phospholipase A₂ (PLA₂) .

Therapeutic Efficacy and Toxicity

  • PAF: While highly potent, PAF's short half-life and inflammatory side effects limit therapeutic utility. Acetyl group hydrolysis inactivates PAF, necessitating structural modifications for sustained activity .
  • ET-18-OCH₃: Liposomal encapsulation (ELL-12) enhances its therapeutic index, reducing hemolysis and enabling dose escalation (200 mg/kg vs. 25 mg/kg free) in murine models .
  • Target Compound (2-O-ethyl): The ethyl group may prolong circulation time compared to acetylated analogues, though direct efficacy data are lacking. Its stability could make it suitable for sustained drug delivery systems.

Biological Activity

1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine (HEPC) is a synthetic phospholipid that has garnered attention due to its unique biological properties, particularly in the fields of cell signaling, membrane biology, and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of HEPC, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

HEPC is characterized by its unique structure, which includes a long-chain alkyl group (hexadecyl) and an ethyl group attached to the glycerol backbone. The molecular formula of HEPC is C20H42NO4PC_{20}H_{42}NO_4P, with a molecular weight of approximately 387.54 g/mol. This structure contributes to its amphiphilic nature, allowing it to interact with biological membranes effectively.

HEPC exhibits biological activity primarily through its interaction with cell membranes and signaling pathways. Its mechanism can be summarized as follows:

  • Membrane Interaction: HEPC integrates into cellular membranes, altering their fluidity and permeability. This can affect various membrane-bound proteins and receptors.
  • Signal Transduction: HEPC has been shown to influence signaling pathways related to cell proliferation, apoptosis, and inflammation. It can modulate the activity of G-protein coupled receptors (GPCRs) and other signaling molecules.

Biological Activities

1. Anti-inflammatory Effects
Research indicates that HEPC exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages. For instance, a study showed that HEPC treatment led to a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages .

2. Cell Proliferation and Apoptosis
HEPC has been reported to influence cell growth dynamics. In cancer cell lines, HEPC treatment resulted in reduced cell proliferation rates and increased apoptosis. A notable case study involved human breast cancer cells where HEPC induced apoptosis via the activation of caspase pathways .

3. Neuroprotective Effects
In neurobiology, HEPC has shown potential neuroprotective effects. It was found to enhance neuronal survival under oxidative stress conditions by modulating mitochondrial function and reducing reactive oxygen species (ROS) production .

Table 1: Summary of Biological Activities of HEPC

Biological ActivityEffect ObservedReference
Anti-inflammatoryDecrease in TNF-α and IL-6 levels
Cell proliferationReduced growth in cancer cell lines
ApoptosisIncreased caspase activation
NeuroprotectionEnhanced neuronal survival

Case Studies

  • Anti-inflammatory Activity in Macrophages
    • Study Design: Macrophages were treated with HEPC following LPS stimulation.
    • Findings: Significant reduction in TNF-α and IL-6 production was observed, indicating a potent anti-inflammatory effect.
  • Effects on Cancer Cell Lines
    • Study Design: Various cancer cell lines were treated with HEPC at different concentrations.
    • Findings: A dose-dependent decrease in cell viability was noted alongside increased markers for apoptosis.
  • Neuroprotection in Oxidative Stress Models
    • Study Design: Neuronal cultures were exposed to oxidative stress with subsequent HEPC treatment.
    • Findings: HEPC significantly improved neuronal survival rates compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.